![molecular formula C12H16N6O2 B7356993 1-Methyl-3-[3-(5-oxo-1,4-dihydro-1,2,4-triazol-3-yl)piperidin-1-yl]pyrazin-2-one](/img/structure/B7356993.png)
1-Methyl-3-[3-(5-oxo-1,4-dihydro-1,2,4-triazol-3-yl)piperidin-1-yl]pyrazin-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Methyl-3-[3-(5-oxo-1,4-dihydro-1,2,4-triazol-3-yl)piperidin-1-yl]pyrazin-2-one, also known as MPTP, is a chemical compound that has been used for scientific research purposes. It is a pyrazinone derivative that has been synthesized and studied for its potential applications in various fields of research.
Wirkmechanismus
The mechanism of action of 1-Methyl-3-[3-(5-oxo-1,4-dihydro-1,2,4-triazol-3-yl)piperidin-1-yl]pyrazin-2-one involves its metabolism by MAO-B to form MPP+, which selectively damages dopaminergic neurons in the substantia nigra. MPP+ is taken up by the dopamine transporter and accumulates in the mitochondria, where it inhibits complex I of the electron transport chain, leading to oxidative stress and cell death.
Biochemical and Physiological Effects:
This compound has been shown to selectively damage dopaminergic neurons in the substantia nigra, leading to Parkinson's disease-like symptoms in animal models. It has also been shown to induce apoptosis in various cancer cell lines, suggesting its potential as an anti-cancer agent.
Vorteile Und Einschränkungen Für Laborexperimente
1-Methyl-3-[3-(5-oxo-1,4-dihydro-1,2,4-triazol-3-yl)piperidin-1-yl]pyrazin-2-one has several advantages for lab experiments, including its ability to selectively damage dopaminergic neurons in the substantia nigra, making it a useful tool compound for investigating the role of MAO-B in Parkinson's disease. However, this compound also has several limitations, including its potential toxicity and the fact that it does not accurately replicate the pathophysiology of Parkinson's disease in humans.
Zukünftige Richtungen
There are several future directions for the research of 1-Methyl-3-[3-(5-oxo-1,4-dihydro-1,2,4-triazol-3-yl)piperidin-1-yl]pyrazin-2-one, including the development of more selective and less toxic MAO-B inhibitors for the treatment of Parkinson's disease, the investigation of the role of this compound in other neurodegenerative diseases, and the exploration of its potential as an anti-cancer agent. Additionally, further studies are needed to better understand the mechanism of action of this compound and its effects on other physiological systems.
Synthesemethoden
The synthesis of 1-Methyl-3-[3-(5-oxo-1,4-dihydro-1,2,4-triazol-3-yl)piperidin-1-yl]pyrazin-2-one involves a multi-step process that starts with the reaction of 2-chloro-3-formylpyrazine with 1-methylpiperazine. This reaction yields 1-methyl-3-(3-piperidin-1-ylpyrazin-2-yl)urea, which is then treated with hydrazine hydrate to form 1-methyl-3-(3-piperidin-1-ylpyrazin-2-yl)hydrazine. The final step involves the reaction of this compound with 5-oxo-1,4-dihydro-1,2,4-triazole to yield this compound.
Wissenschaftliche Forschungsanwendungen
1-Methyl-3-[3-(5-oxo-1,4-dihydro-1,2,4-triazol-3-yl)piperidin-1-yl]pyrazin-2-one has been studied for its potential applications in various fields of research, including neuroscience, pharmacology, and medicinal chemistry. It has been used as a tool compound to investigate the role of monoamine oxidase (MAO) in Parkinson's disease. This compound is metabolized by MAO-B to form 1-methyl-4-phenylpyridinium (MPP+), which selectively damages dopaminergic neurons in the substantia nigra, leading to Parkinson's disease-like symptoms in animal models.
Eigenschaften
IUPAC Name |
1-methyl-3-[3-(5-oxo-1,4-dihydro-1,2,4-triazol-3-yl)piperidin-1-yl]pyrazin-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N6O2/c1-17-6-4-13-10(11(17)19)18-5-2-3-8(7-18)9-14-12(20)16-15-9/h4,6,8H,2-3,5,7H2,1H3,(H2,14,15,16,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XLEBKEJCMXUXEY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CN=C(C1=O)N2CCCC(C2)C3=NNC(=O)N3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N6O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.